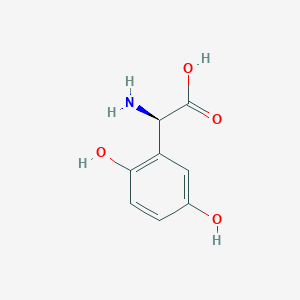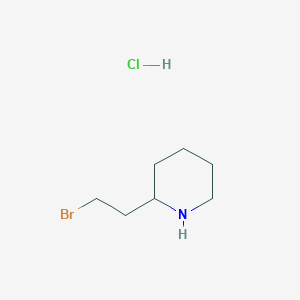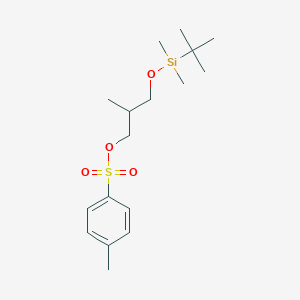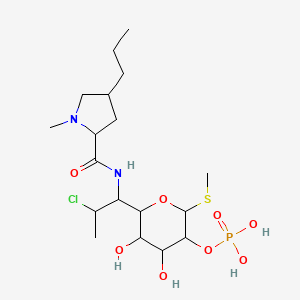
D-(-)-Dihydrophenylglycin
Vue d'ensemble
Description
D-(-)-Dihydrophenylglycin is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-(-)-Dihydrophenylglycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(-)-Dihydrophenylglycin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanism of Antibiotic Entry
D-(-)-Dihydrophenylglycin, under the name dihydrostreptomycin, is understood to block the mechano-electrical transducer channels of mouse outer hair cells at negative membrane potentials. Importantly, it also enters the cells through these channels, which are part of the cells' mechanosensory hair bundles. This dual role, both as a blocker and as an entry mechanism, is pivotal in understanding the drug's therapeutic and toxic effects, especially regarding intracellular damage to auditory and vestibular hair cells. The study also explored the interaction of extracellular Ca2+ with the drug, finding that it reduces both the entry of dihydrostreptomycin into the channel and the channel's affinity for the drug, pointing to potential pathways to mitigate the drug's side effects (Marcotti, van Netten & Kros, 2005).
Dihydropyrimidine Dehydrogenase (DPD) Analysis
Dihydropyrimidine dehydrogenase is crucial in the metabolic catabolism of chemotherapeutic agents like 5-fluorouracil (5FU) and its derivatives. The study underscores the potential severe drug-related toxicities in 5FU-treated cancer patients due to deficiencies in DPD activity. The review delves into the performance of assays assessing DPD and DPYD status, emphasizing the necessity for further research and technological advancements to identify patients potentially susceptible to toxicities from 5FU treatment, thereby mitigating severe side effects (Yen & McLeod, 2007).
Antioxidant Therapy for Aminoglycoside-Induced Ototoxicity
The study investigates antioxidant therapy as a potential protector against aminoglycoside-induced ototoxicity. It specifically looks at standardized Salviae miltiorrhizae extracts (Danshen) and their effect on aminoglycoside-induced free radical generation and ototoxicity. The findings suggest that herbal medications like Danshen may offer a new avenue for antidotes against aminoglycoside ototoxicity, especially in developing countries where aminoglycosides are commonly used and more affordable, traditional medicines are favored (Wang, Sha, Lesniak & Schacht, 2003).
Propriétés
IUPAC Name |
(2R)-2-amino-2-(2,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)5-3-4(10)1-2-6(5)11/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLTUAAYZRZML-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)[C@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(-)-Dihydrophenylglycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B7826831.png)


![4-[(2-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7826856.png)


![({6-[2-Amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl}oxy)methyl 3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7826887.png)
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B7826901.png)

